molecular formula C10H11Cl2NO3 B8026775 1-Butoxy-2,3-dichloro-4-nitrobenzene

1-Butoxy-2,3-dichloro-4-nitrobenzene

Cat. No.: B8026775
M. Wt: 264.10 g/mol
InChI Key: OSDRXCPXVVNTGC-UHFFFAOYSA-N
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Description

1-Butoxy-2,3-dichloro-4-nitrobenzene is an organic compound with the molecular formula C10H11Cl2NO3 It is a derivative of benzene, featuring butoxy, dichloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,3-dichloro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-butoxy-2,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .

Comparison with Similar Compounds

  • 1-Butoxy-2,4-dichloro-5-nitrobenzene
  • 1-Butoxy-2,3-dichloro-4-aminobenzene
  • 1-Butoxy-2,3-dichloro-4-methoxybenzene

Uniqueness: The combination of butoxy, dichloro, and nitro groups provides a distinct set of properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-butoxy-2,3-dichloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-2-3-6-16-8-5-4-7(13(14)15)9(11)10(8)12/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRXCPXVVNTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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